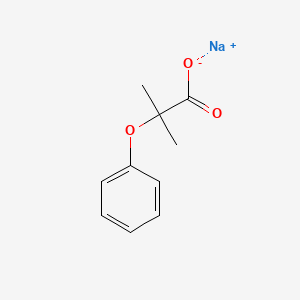

Sodium 2-phenoxyisobutyrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Sodium 2-phenoxyisobutyrate, also known as sodium 2-methyl-2-phenoxypropanoate, is a chemical compound with the molecular formula C10H11NaO3. It is a derivative of 2-phenoxyisobutyric acid and is commonly used in biochemical and physiological studies. This compound is a water-soluble, white crystalline powder and has applications in various fields including chemistry, biology, medicine, and industry .

準備方法

Synthetic Routes and Reaction Conditions: Sodium 2-phenoxyisobutyrate can be synthesized through the reaction of 2-phenoxyisobutyric acid with sodium hydroxide. The reaction typically involves dissolving 2-phenoxyisobutyric acid in a suitable solvent, such as ethanol or water, and then adding sodium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as tri-liquid-phase catalysis. This method allows for the efficient synthesis of the compound while minimizing side reactions. Factors influencing the synthesis include the amounts of sodium phenolate and phase-transfer catalysts, types of organic solvents, and operating temperatures.

化学反応の分析

Types of Reactions: Sodium 2-phenoxyisobutyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions

Major Products Formed:

Oxidation: 2-phenoxyisobutyric acid.

Reduction: 2-phenoxyisobutanol.

Substitution: Various substituted phenoxyisobutyric acid derivatives

科学的研究の応用

Chemical Properties and Structure

Sodium 2-phenoxyisobutyrate is characterized by its unique chemical structure, which includes a phenoxy group attached to an isobutyric acid moiety. Its molecular formula is C10H11NaO3, and it possesses specific physical properties that make it suitable for various applications. The compound's solubility in water and organic solvents enables its use in diverse chemical reactions.

Biochemical Research

This compound has been utilized in biochemical studies due to its ability to modulate various biological processes:

- Inhibition of Lipid Accumulation : Research indicates that this compound can inhibit lipid accumulation in adipocytes (fat cells). It acts by regulating the expression of genes involved in lipid metabolism, making it a potential candidate for obesity-related studies .

- Cell Proliferation Studies : The compound has shown promise in studies focused on cell proliferation. It can influence the growth rates of certain cell lines, providing insights into cellular mechanisms and potential therapeutic applications .

Pharmacological Applications

This compound has been explored for its pharmacological properties:

- Anti-inflammatory Effects : Studies have demonstrated that this compound exhibits anti-inflammatory properties, which could be beneficial in developing treatments for inflammatory diseases .

- Anticancer Potential : Preliminary research suggests that this compound may possess anticancer activity by inducing apoptosis in cancer cells. This area is still under investigation but shows potential for future therapeutic applications .

Material Science

In material science, this compound has been investigated for its role as a surfactant and emulsifier:

- Emulsification Properties : The compound can stabilize emulsions, making it useful in formulations where oil and water phases need to be combined effectively. This property is particularly valuable in the cosmetic and food industries .

- Polymerization Processes : this compound has been used as a catalyst in various polymerization reactions, contributing to the development of new materials with enhanced properties .

Case Study 1: Lipid Metabolism Regulation

A study conducted on the effects of this compound on lipid metabolism revealed significant findings. The compound was administered to cultured adipocytes, resulting in a marked reduction in lipid droplet accumulation. This study highlights the potential of this compound as a therapeutic agent for metabolic disorders related to obesity.

Case Study 2: Anticancer Activity

In vitro studies assessing the anticancer effects of this compound on various cancer cell lines demonstrated that treatment led to increased apoptosis rates. The mechanism was linked to the modulation of apoptotic pathways, suggesting that further exploration could lead to novel cancer therapies.

作用機序

The mechanism by which sodium 2-phenoxyisobutyrate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in plant growth regulation, it may influence hormonal pathways and cellular processes. In potential medical applications, it could interact with neural pathways to provide neuroprotection .

類似化合物との比較

- Sodium hydroxybutyrate

- Sodium phenoxyacetate

- Sodium 2-phenoxypropionate

Comparison: Sodium 2-phenoxyisobutyrate is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and applications. Compared to sodium hydroxybutyrate, it has a different functional group that provides distinct reactivity and applications. Sodium phenoxyacetate and sodium 2-phenoxypropionate have similar phenoxy groups but differ in their carbon chain structures, leading to variations in their chemical behavior and uses.

特性

CAS番号 |

39617-08-8 |

|---|---|

分子式 |

C10H12NaO3 |

分子量 |

203.19 g/mol |

IUPAC名 |

sodium;2-methyl-2-phenoxypropanoate |

InChI |

InChI=1S/C10H12O3.Na/c1-10(2,9(11)12)13-8-6-4-3-5-7-8;/h3-7H,1-2H3,(H,11,12); |

InChIキー |

QMFQZKHZNLVCMY-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=O)[O-])OC1=CC=CC=C1.[Na+] |

正規SMILES |

CC(C)(C(=O)O)OC1=CC=CC=C1.[Na] |

Key on ui other cas no. |

39617-08-8 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。